molecular formula C7H7ClN2OS B102481 1-(6-Chloropyridazin-3-yl)sulfanylpropan-2-one CAS No. 18592-52-4

1-(6-Chloropyridazin-3-yl)sulfanylpropan-2-one

Cat. No. B102481
CAS RN: 18592-52-4
M. Wt: 202.66 g/mol
InChI Key: JTBDZVSYDYLNHG-UHFFFAOYSA-N
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Description

1-(6-Chloropyridazin-3-yl)sulfanylpropan-2-one is a chemical compound that belongs to the pyridazine family. It is a synthetic molecule that has been extensively studied due to its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 1-(6-Chloropyridazin-3-yl)sulfanylpropan-2-one is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It may also act by scavenging free radicals and reducing oxidative stress.

Biochemical And Physiological Effects

Studies have shown that 1-(6-Chloropyridazin-3-yl)sulfanylpropan-2-one has a wide range of biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and protect against oxidative stress. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-(6-Chloropyridazin-3-yl)sulfanylpropan-2-one in lab experiments is its wide range of biological activities. It has been shown to have potential applications in a variety of fields, including cancer research, neurodegenerative disease research, and inflammation research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 1-(6-Chloropyridazin-3-yl)sulfanylpropan-2-one. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to explore its potential applications in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for use in scientific research.

Synthesis Methods

The synthesis of 1-(6-Chloropyridazin-3-yl)sulfanylpropan-2-one is a multi-step process that involves the reaction of 6-chloropyridazine with thioacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

1-(6-Chloropyridazin-3-yl)sulfanylpropan-2-one has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

18592-52-4

Product Name

1-(6-Chloropyridazin-3-yl)sulfanylpropan-2-one

Molecular Formula

C7H7ClN2OS

Molecular Weight

202.66 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)sulfanylpropan-2-one

InChI

InChI=1S/C7H7ClN2OS/c1-5(11)4-12-7-3-2-6(8)9-10-7/h2-3H,4H2,1H3

InChI Key

JTBDZVSYDYLNHG-UHFFFAOYSA-N

SMILES

CC(=O)CSC1=NN=C(C=C1)Cl

Canonical SMILES

CC(=O)CSC1=NN=C(C=C1)Cl

synonyms

1-[(6-Chloro-3-pyridazinyl)thio]propan-2-one

Origin of Product

United States

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